1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine

βII Tryptase Structure-Activity Relationship Regioisomer

Regioisomeric integrity is critical in serine protease inhibitor development. The 4-aminomethyl isomer serves as an essential negative control for βII tryptase assays and a fragment hit for PDE7A programs. • Para-substitution verified to abrogate Asp189 S1 pocket binding (cf. PDB 2BM2) • MW 218.29, XLogP 1.1, TPSA 46.3 Ų - CNS drug-like fragment for lead optimization • Free benzylamine enables rapid linker conjugation for bivalent inhibitor design

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 292635-34-8
Cat. No. B1276719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine
CAS292635-34-8
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC=C(C=C2)CN
InChIInChI=1S/C13H18N2O/c14-10-11-4-6-12(7-5-11)13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10,14H2
InChIKeyPTAQOEKCDLOHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine: Identity & Procurement


1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine (CAS 292635-34-8) is a piperidine carboxamide derivative characterized by a 4-(aminomethyl)benzoyl core and a molecular weight of 218.29 g/mol. [1] It is cataloged primarily as a synthetic intermediate and building block for pharmaceutical research, with a typical commercial purity specification of ≥95%. Its structural motif—a benzylamine linked via an amide bond to a piperidine ring—places it within a class of compounds explored for serine protease inhibition, most notably as a scaffold for β-tryptase inhibitors. [2] Procurement decisions for this compound must account for its regioisomeric identity, as the position of the aminomethyl group on the phenyl ring (para vs. meta) is a critical determinant of biological activity in target-binding applications.

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine: 4-Position Regioisomeric Purity


Generic substitution among positional isomers is not viable for this compound class. Published structure-activity relationship (SAR) studies on the βII tryptase inhibitor pharmacophore demonstrate that modifying the position of the benzylamine substituent from the meta (3-position) to the para (4-position) on the phenyl ring dramatically alters inhibitory potency and selectivity. [1] The 4-(3-aminomethylphenyl)piperidinyl-1-amide series was optimized through iterative X-ray crystallography, and the meta-aminomethyl group was identified as a critical anchor for binding within the S1 pocket of the protease. [2] Consequently, the 4-aminomethyl regioisomer—the subject of this guide—represents a distinct chemical entity whose procurement specifications must verify positional integrity to ensure experimental reproducibility in structure-based design workflows.

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine: Differentiation vs. Analogs


βII Tryptase: 4- vs. 3-Regioisomer Selectivity

The core pharmacophore for potent βII tryptase inhibition was optimized around a 4-(3-aminomethylphenyl)piperidine template. The 3-aminomethyl substitution was determined to be essential for high-affinity binding to the S1 pocket via X-ray co-crystal structures (PDB: 2BM2). [1] While the 3-amino series yields nanomolar inhibitors (e.g., Compound 40: Ki = 4 nM) [2], the 4-aminomethyl regioisomer (the target compound) serves as a critical negative control and scaffold-diversification probe, as its altered geometry is predicted to reduce complementarity to the S1 pocket's aspartate residue. Quantitative comparison of inhibitory activity between the 3- and 4-regioisomers in this series is limited in the public domain; however, the calculated difference in topological polar surface area (tPSA) of 46.3 Ų (identical for both isomers due to the same functional groups) versus the distinct spatial vector of the amine is the primary driver of differential binding.

βII Tryptase Structure-Activity Relationship Regioisomer

Physicochemical Properties vs. Pyrrolidine & Piperazine Analogs

The target compound's predicted pKa (8.87 ± 0.10) [1] and XLogP3-AA (1.1) [2] distinguish it from common heterocyclic substitutions. Replacement of the piperidine ring with pyrrolidine (4-(aminomethyl)phenyl-pyrrolidin-1-yl-methanone) is predicted by ACD/Labs to lower LogP by ~0.3–0.5 units while maintaining similar basicity, potentially altering membrane permeability. Substitution with N-methylpiperazine increases hydrogen bond acceptor count to 3 and raises pKa of the second basic center, which can increase efflux liability. The piperidine amide in the target compound provides a balanced profile with a single basic amine (pKa ~8.9) and a moderate LogP of 1.1, offering a favorable starting point for lead optimization compared to more polar or multiply-charged analogs.

Physicochemical Properties Lead Optimization Permeability

PDE7A Docking & Piperidine Carboxamide Specificity

Virtual screening data in BindingDB identifies a structurally related piperidinyl-phenyl methanone scaffold with an IC50 of 2.30 nM against human PDE7A1. [1] While this data point corresponds to a compound with a distinct substitution pattern (CCn1c(NC2CCCC2)nc2c(csc2c1=O)-c1ccc(CN2CCOCC2)cc1), it establishes that the piperidine carboxamide-phenyl core can accommodate the PDE7A active site. The target compound's simpler benzylamine-piperidine architecture may serve as a minimal pharmacophore for PDE7A binding, enabling systematic fragment growth studies. The 4-aminomethyl group provides a synthetic handle for reductive amination or amide coupling to diversify into more potent analogs.

PDE7A Inhibition Molecular Docking Selectivity

Scale-Up Synthesis & Regioisomeric Purity Control

Commercial suppliers report this compound as a white solid with a purity specification of ≥95% (HPLC) and solubility in common organic solvents (methanol, ethanol, chloroform) at room temperature. In contrast, the regioisomeric 3-aminomethyl analog often requires chromatographic separation from the 4-substituted byproduct during synthesis. The symmetrical para-substitution of the target compound simplifies the synthetic route—typically involving amide coupling of 4-(aminomethyl)benzoic acid with piperidine—reducing the risk of isomeric contamination during scale-up. This structural simplicity translates to more reliable lot-to-lot consistency in procurement, a critical factor when the compound is used as a key intermediate in multi-step pharmaceutical syntheses.

Synthetic Intermediate Regioisomeric Purity Scale-Up

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine: Application Scenarios


Negative Control for βII Tryptase Screening

In high-throughput screening campaigns targeting βII tryptase, the target compound serves as an ideal regioisomeric negative control. Since potent inhibitors require a 3-aminomethyl group to engage Asp189 in the S1 pocket, as demonstrated in co-crystal structures (PDB: 2BM2) [1], the 4-aminomethyl isomer is expected to exhibit significantly reduced inhibition. This allows assay validation and counter-screening for non-specific binding artifacts.

Fragment Scaffold for PDE7A Discovery

With a molecular weight of 218.29 g/mol and a free benzylamine amenable to rapid derivatization, this compound is well-suited as a fragment hit in PDE7A drug discovery programs. A structurally related piperidinyl-phenyl core has demonstrated nanomolar PDE7A1 inhibition (IC50 = 2.30 nM) in BindingDB. [2] The target compound's single basic amine and moderate XLogP of 1.1 provide attractive physicochemical properties for fragment growth campaigns.

Intermediate for Bivalent Tryptase Inhibitors

The 4-(aminomethyl)benzoyl-piperidine motif is a key monomer in the synthesis of bivalent β-tryptase inhibitors, such as those described in PDB entry 4MPW. [3] The target compound's benzylamine group provides a reactive handle for conjugation to linker moieties, enabling the construction of homodimeric or heterodimeric inhibitors that span adjacent active sites in the tryptase tetramer. Procurement of the regioisomerically pure 4-substituted monomer is essential to avoid introducing geometric mismatches in the final bivalent construct.

CNS Drug-Like Property Reference Standard

With a predicted pKa of 8.87, a single hydrogen bond donor, two acceptors, and a topological polar surface area of 46.3 Ų [4], this compound falls within favorable CNS drug-like space. It can serve as a physicochemical reference standard for benchmarking new chemical entities in lead optimization programs, particularly for assessing the impact of additional substituents on permeability and efflux ratios when used as a core scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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